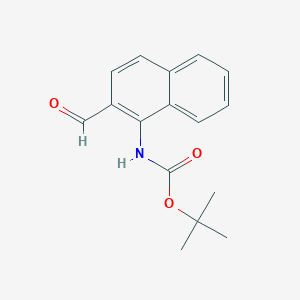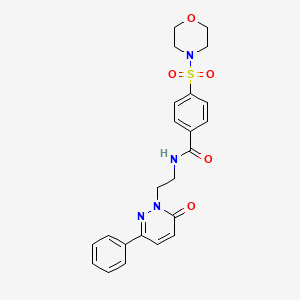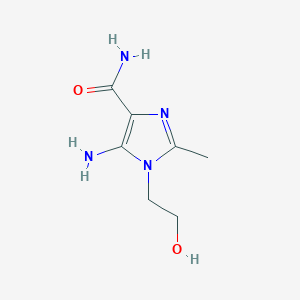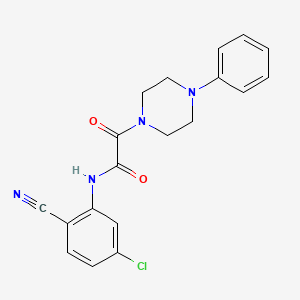
tert-butyl N-(2-formylnaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(2-formylnaphthalen-1-yl)carbamate” is a chemical compound with the CAS Number: 2138384-20-8 . It has a molecular weight of 271.32 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2-formylnaphthalen-1-yl)carbamate . The InChI code for this compound is 1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-12(10-18)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3,(H,17,19) .Physical And Chemical Properties Analysis
The compound has a melting point of 123-125 degrees Celsius . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
tert-Butyl N-(2-formylnaphthalen-1-yl)carbamate, like its close relative tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, has been identified as a significant contributor to the field of organic synthesis. It acts as a precursor for the preparation of N-(Boc)-protected nitrones, which are crucial intermediates in the synthesis of N-(Boc)hydroxylamines. These compounds are vital building blocks in organic chemistry, enabling the synthesis of a wide array of organic compounds through various chemical transformations (Guinchard, Vallée, & Denis, 2005).
Crystallography and Molecular Structure
In the realm of crystallography, this compound analogs demonstrate intriguing structural characteristics. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been observed to form isostructural families. These compounds exhibit unique interactions through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, highlighting the multifaceted nature of carbamate compounds in structural chemistry (Baillargeon et al., 2017).
Chemosensory Materials
The modification of carbazole derivatives with tert-butyl groups, such as in tert-butyl carbazole derivatives, showcases the role of this compound analogs in developing chemosensory materials. These materials have demonstrated strong blue emissive properties and have been utilized as fluorescent sensors for detecting volatile acid vapors, underpinning the importance of tert-butyl modifications in enhancing the sensory capabilities of organic compounds (Sun et al., 2015).
Environmental Degradation Studies
Understanding the environmental fate of carbamate pesticides, this compound analogs have been studied for their metabolic pathways in insects and mammals. These studies reveal that both the tert-butyl and N-methyl groups undergo hydroxylation, producing metabolites like m-(beta-hydroxy-tert-butyl)phenol. This research is pivotal in assessing the environmental impact and degradation pathways of carbamate-based compounds (Douch & Smith, 1971).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
tert-butyl N-(2-formylnaphthalen-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-12(10-18)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDTHYKHQXALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2715676.png)




![[4-(1,1-Difluoroethyl)oxan-4-yl]methanol](/img/structure/B2715682.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)

![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)

![2-Butyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715696.png)

